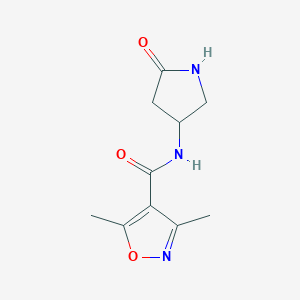
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide, also known as 3,5-DM-N-Oxo-Pyrrolidine-1,2-Oxazole-4-Carboxamide, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of pyrrolidine and oxazole, which are both nitrogen-containing heterocycles. This compound has been studied and utilized in a wide range of scientific research applications due to its unique structure and properties.
Applications De Recherche Scientifique
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide-Pyrrolidine-1,2-Oxazole-4-Carboxamide is used in a wide range of scientific research applications. It has been used as a substrate in enzyme assays, as a ligand in drug discovery studies, as a precursor in organic synthesis, and as a reagent in analytical chemistry experiments. Additionally, this compound has been studied for its potential applications in biotechnology, medicine, and materials science.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide-Pyrrolidine-1,2-Oxazole-4-Carboxamide is not yet fully understood. However, studies have suggested that the compound can interact with proteins, enzymes, and other molecules in a variety of ways. For example, it has been shown to interact with certain amino acids, such as tryptophan, tyrosine, and histidine, as well as with certain enzymes, such as cytochrome P450 and cytochrome c oxidase. Additionally, it has been shown to interact with certain molecules, such as lipids, carbohydrates, and nucleic acids.
Biochemical and Physiological Effects
Studies have shown that 3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide-Pyrrolidine-1,2-Oxazole-4-Carboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome c oxidase, and to modulate the expression of certain genes. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide-Pyrrolidine-1,2-Oxazole-4-Carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, this compound also has some limitations. It is not very stable, and it can be degraded by light and heat. Additionally, it can be toxic at high concentrations.
Orientations Futures
There are a number of potential future directions for the use of 3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide-Pyrrolidine-1,2-Oxazole-4-Carboxamide. It could be used as a drug or drug delivery system, as a reagent in organic synthesis, as a substrate in enzyme assays, or as a ligand in drug discovery studies. Additionally, it could be used to study the biochemical and physiological effects of specific compounds, or to modulate the expression of certain genes. Finally, it could be used in materials science applications, such as the production of polymers or nanomaterials.
Méthodes De Synthèse
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide-Pyrrolidine-1,2-Oxazole-4-Carboxamide can be synthesized through a condensation reaction between 3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxylic acid and an appropriate amine. This reaction is catalyzed by an acid, such as hydrochloric acid, and is typically carried out in aqueous media. The yield of the reaction depends on the reaction temperature and the amount of catalysts used.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-5-9(6(2)16-13-5)10(15)12-7-3-8(14)11-4-7/h7H,3-4H2,1-2H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUOCESFUNNBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine](/img/structure/B6432403.png)
![4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6432407.png)
![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)
![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6432458.png)

![1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432466.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)
![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)
![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)
